molecular formula C16H18FNO4 B8478011 Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate CAS No. 179064-47-2

Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate

Cat. No. B8478011
Key on ui cas rn: 179064-47-2
M. Wt: 307.32 g/mol
InChI Key: YFXINTFBSRXUAT-UHFFFAOYSA-N
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Patent
US05952325

Procedure details

2-Fluorophenylacetonitrile (39.85 g, 0.29 mol) and ethyl acrylate (96 ml, 0.89 mol) were stirred at reflux in t-butanol (400 ml) as benzyltrimethylammonium hydroxide (40% solution in MeOH, 140 ml, 0.30 mol) was added portionwise over 48 h. The mixture was then evaporated to dryness, dissolved in ethyl acetate (1000 ml), washed with dilute HCl and brine, dried (Na2SO4) and evaporated to give an oil. This was dissolved in MeOH (300 ml), and a solution of methanolic HCl (formed by cautious addition of thionyl chloride (20 ml) to MeOH (200 ml)) was added. The solution was stirred at reflux for 2 h, evaporated, dissolved in ether, filtered, and evaporated again to yield the title compound (97.6 g, quantitative) as an amber oil.
Quantity
39.85 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[C:11]([O:15][CH2:16]C)(=[O:14])[CH:12]=[CH2:13].[OH-:18].[CH2:19]([N+](C)(C)C)[C:20]1[CH:25]=CC=CC=1.Cl.[C:31]([OH:35])(C)(C)C>CO>[C:9]([C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])([CH2:13][CH2:12][C:11]([O:15][CH3:16])=[O:14])[CH2:19][CH2:20][C:25]([O:35][CH3:31])=[O:18])#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
39.85 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC#N
Name
Quantity
96 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (1000 ml)
WASH
Type
WASH
Details
washed with dilute HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated again

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 97.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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